tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C9H14INO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a way that induces changes at the molecular level
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate interacts with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include tert-butyl 4-azido-2,3-dihydro-1H-pyrrole-1-carboxylate, tert-butyl 4-thio-2,3-dihydro-1H-pyrrole-1-carboxylate, etc.
Oxidation Products: Various oxidized derivatives of the pyrrole ring.
Reduction Products: Deiodinated tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate.
Scientific Research Applications
Chemistry: tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of pharmaceutical compounds that target specific biological pathways.
Industry: The compound finds applications in the development of agrochemicals and materials science. It can be used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: This compound is similar but lacks the iodine substituent.
tert-Butyl 4-bromo-2,3-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: tert-Butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The iodine atom’s larger size and lower electronegativity compared to bromine and chlorine make it a better leaving group in substitution reactions, providing distinct reactivity and selectivity.
Properties
CAS No. |
1196146-93-6 |
---|---|
Molecular Formula |
C9H14INO2 |
Molecular Weight |
295.1 |
Purity |
95 |
Origin of Product |
United States |
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